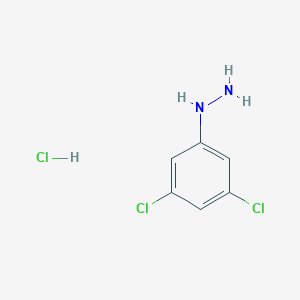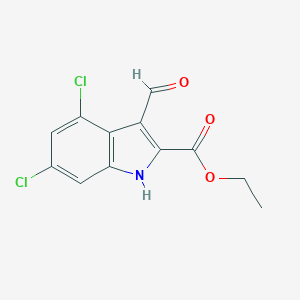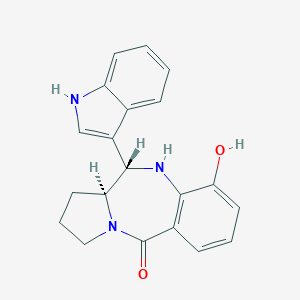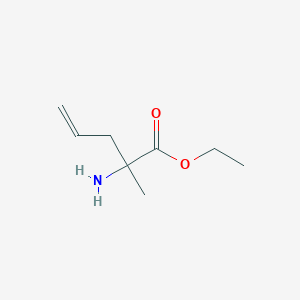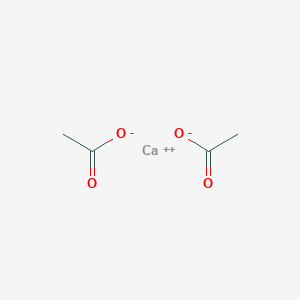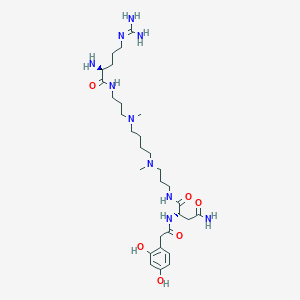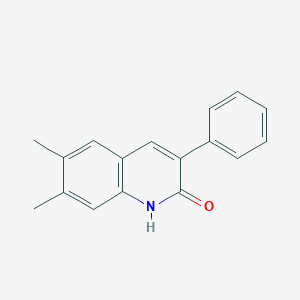
6,7-Dimethyl-3-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-3-phenylquinolin-2(1H)-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors.
Wirkmechanismus
6,7-Dimethyl-3-phenylquinolin-2(1H)-one acts as a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By blocking the binding of glutamate to these receptors, 6,7-Dimethyl-3-phenylquinolin-2(1H)-one prevents the influx of calcium ions into the postsynaptic neuron, which leads to a decrease in synaptic transmission. This mechanism of action has been extensively studied and has led to a better understanding of the role of AMPA receptors in synaptic plasticity and learning and memory processes.
Biochemische Und Physiologische Effekte
6,7-Dimethyl-3-phenylquinolin-2(1H)-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6,7-Dimethyl-3-phenylquinolin-2(1H)-one blocks the excitatory effects of glutamate on AMPA receptors, which leads to a decrease in synaptic transmission. In vivo studies have shown that 6,7-Dimethyl-3-phenylquinolin-2(1H)-one can reduce the severity of seizures induced by kainic acid, a potent agonist of AMPA receptors. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dimethyl-3-phenylquinolin-2(1H)-one has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, its ability to block the excitatory effects of glutamate, and its well-characterized mechanism of action. However, there are also some limitations to its use. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one is not selective for a specific subtype of AMPA receptor, which can make it difficult to study the specific roles of different receptor subtypes. Additionally, 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several future directions for research involving 6,7-Dimethyl-3-phenylquinolin-2(1H)-one. One area of interest is the development of more selective AMPA receptor antagonists that can target specific receptor subtypes. Another area of interest is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel therapeutic agents based on the structure of 6,7-Dimethyl-3-phenylquinolin-2(1H)-one that can be used to treat neurological disorders.
Synthesemethoden
6,7-Dimethyl-3-phenylquinolin-2(1H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4-pentanedione with aniline to form 2-amino-3,5-dimethylphenyl ketone. This intermediate is then reacted with ethyl acetoacetate to form the corresponding enamine, which is then cyclized to form 6,7-Dimethyl-3-phenylquinolin-2(1H)-one. The final product can be obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-3-phenylquinolin-2(1H)-one has been widely used in neuroscience research as a tool to study the role of AMPA receptors in synaptic transmission. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which has led to a better understanding of the mechanisms underlying synaptic plasticity and learning and memory processes. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has also been used to study the effects of various drugs on AMPA receptors and to investigate the role of these receptors in neurological disorders such as epilepsy and stroke.
Eigenschaften
CAS-Nummer |
122778-99-8 |
|---|---|
Produktname |
6,7-Dimethyl-3-phenylquinolin-2(1H)-one |
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
6,7-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-12(11)2/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
OSPXQNCGCAJHNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




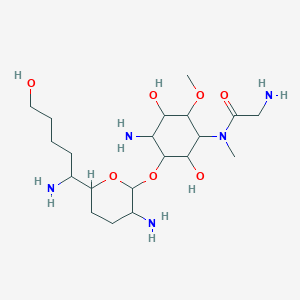
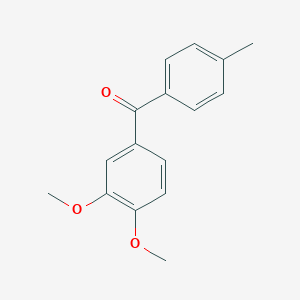
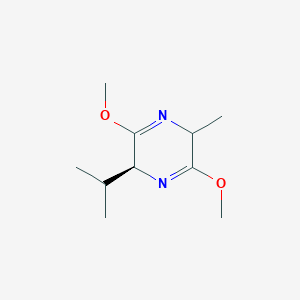

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)


